molecular formula C7H12N4 B13007184 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine

Katalognummer: B13007184
Molekulargewicht: 152.20 g/mol
InChI-Schlüssel: HOVCFOHYQRXGQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine ( 1554430-10-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused triazolo-pyridine scaffold, a structure recognized as an essential template for developing novel therapeutic agents . The molecule's structure, with a molecular formula of C 7 H 12 N 4 and a molecular weight of 152.20 g/mol, combines a methanamine functional group with a saturated, bicyclic heteroaromatic system, making it a versatile intermediate for synthetic elaboration . This scaffold is particularly valuable for creating potential P2X7 receptor modulators, as demonstrated by related 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives investigated in pharmaceutical research . The triazolo[4,3-a]pyridine core serves as a privileged structure in organic synthesis, enabling researchers to access diverse functional motifs and compound libraries for biological screening . As a key synthetic intermediate, it facilitates the exploration of structure-activity relationships in the search for new bioactive molecules. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C7H12N4

Molekulargewicht

152.20 g/mol

IUPAC-Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ylmethanamine

InChI

InChI=1S/C7H12N4/c8-4-6-2-1-3-11-5-9-10-7(6)11/h5-6H,1-4,8H2

InChI-Schlüssel

HOVCFOHYQRXGQV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=NN=CN2C1)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Synthesis:

Step Reagents & Conditions Description Product Purity
1 Ethanol, hydrazine hydrate, 2-chloropyrazine, pH 6, 60-61°C, 15 h Nucleophilic substitution of 2-chloropyrazine by hydrazine hydrate to form hydrazinopyrazine intermediate 93.3% (HPLC)
2 Chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, reflux, 110°C for 42 h, then 100°C for 60 h, pH adjusted to 12 Cyclization and trifluoroacetylation to form triazolo ring fused intermediate 99.1% (HPLC)
3 Palladium on carbon catalyst, ethanol, hydrogenation at 4 bar, 23-25°C, 4.5 h, followed by treatment with ethanolic HCl Catalytic hydrogenation to reduce intermediate and formation of hydrochloride salt of final product 99.3% (HPLC)

Notes:

  • The process emphasizes mild conditions and avoids excessive byproducts, making it suitable for industrial scale-up.
  • The use of palladium-catalyzed hydrogenation under nitrogen atmosphere ensures selective reduction.
  • Final product isolation involves filtration, washing with cold ethanol/MTBE, and drying to constant weight.

Alternative Synthetic Routes from Literature

Hydrazine Substitution and Cyclization

A common approach involves:

  • Starting from 2,3-dichloropyrazine or 2-chloropyrazine.
  • Nucleophilic substitution with hydrazine hydrate in ethanol under reflux to introduce the hydrazine moiety.
  • Cyclization using triethoxy methane or triethyl orthoacetate to form the triazolo ring fused to the pyrazine or pyridine core.

Functionalization to Introduce Methanamine Group

  • The methanamine substituent at the 8-position can be introduced via reduction of appropriate intermediates or by nucleophilic substitution on activated intermediates.
  • Catalytic hydrogenation (Pd/C) is often employed to reduce nitro or other precursor groups to amines.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Purity
Temperature 50-110°C for cyclization; 23-61°C for substitution Higher temperatures favor cyclization but may increase side reactions
pH Control pH 6 during substitution; pH 12 during workup Critical for controlling reaction progress and impurity removal
Solvents Ethanol, chlorobenzene, methylene dichloride, MTBE Choice affects solubility, reaction rate, and purification efficiency
Catalysts Pd/C for hydrogenation Ensures selective reduction and high purity

Purification and Characterization

  • Purification typically involves extraction, filtration, washing with cold solvents (e.g., MTBE, ethanol), and drying under reduced pressure.
  • High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >99% purity.
  • Structural confirmation is done by NMR, IR, and mass spectrometry.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents Conditions Product Purity (HPLC)
1 Nucleophilic substitution 2-chloropyrazine, hydrazine hydrate, ethanol 60-61°C, 15 h, pH 6 Hydrazinopyrazine intermediate 93.3%
2 Cyclization and acylation Trifluoroacetic anhydride, chlorobenzene, methanesulfonic acid 50-110°C, reflux, 42-60 h, pH 12 Triazolo-fused intermediate 99.1%
3 Catalytic hydrogenation Pd/C, ethanol, H2 (4 bar), ethanolic HCl 23-25°C, 4.5 h Final amine hydrochloride salt 99.3%

Research Findings and Industrial Relevance

  • The described synthetic route is advantageous due to the availability of starting materials, relatively mild reaction conditions, and minimal byproduct formation.
  • The process is scalable and suitable for industrial production of pharmaceutical intermediates.
  • The high purity of the final product supports its use in drug synthesis, such as in the preparation of DPP-4 inhibitors.
  • Optimization of reaction parameters such as temperature, pH, and solvent choice is critical to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine

Medicinally, (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine has potential applications as a pharmaceutical intermediate. It can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight Applications References
Target Compound Pyridine + triazole 8-CH₂NH₂ 152.20 g/mol Research (potential CNS)
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Pyrazine + triazole 3-CH₃ 138.17 g/mol Pharmaceutical intermediates
{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine Pyrazine + triazole 3-CH₂NH₂, 8-Br 228.05 g/mol Chemical synthesis

Key Insights :

  • Pyridine vs. Pyrazine Cores: The target compound’s pyridine core () offers distinct electronic properties compared to pyrazine analogs ().
  • Saturation : The tetrahydro ring in the target compound reduces aromaticity, likely enhancing conformational flexibility compared to fully aromatic analogs like [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine () .

Substituent-Driven Comparisons

Compound Name Substituent Profile Impact on Properties Applications References
Target Compound 8-CH₂NH₂ Increased solubility, potential H-bonding CNS drug candidates
[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine 6-CH₂NH₂, 3-Fluorophenyl Enhanced lipophilicity, π-π stacking Kinase inhibition
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine 8-NH₂, 7-CH₃ Reduced steric hindrance Antibacterial agents

Key Insights :

  • Methanamine Position : The target compound’s 8-CH₂NH₂ group may improve blood-brain barrier penetration compared to 6-CH₂NH₂ analogs (), which are bulkier due to the fluorophenyl group .
  • Halogen Effects : Bromine in {8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine () increases molecular weight and lipophilicity, favoring electrophilic substitution reactions in synthesis .

Pharmacologically Relevant Analogs

Compound Name Structural Features Therapeutic Indication References
Crystalline compound (Sandoz AG) Tetrahydrotriazolopyrazine + trifluoromethyl Antidiabetic/antiviral
(R)-tert-butyl 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl carbamate Trifluoromethyl + carbamate Protease inhibition (e.g., DPP-4)

Key Insights :

  • Trifluoromethyl Groups : These substituents () improve metabolic stability and binding affinity via hydrophobic interactions, a feature absent in the target compound .
  • Carbamate Linkers : The tert-butyl carbamate in ’s compound serves as a protecting group for amines, a strategy applicable to the target compound’s -CH₂NH₂ moiety for prodrug design .

Biologische Aktivität

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine
  • Molecular Formula : C7H10N4
  • Molecular Weight : 150.18 g/mol

The compound features a triazole ring fused to a pyridine structure, which is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of triazolopyridines exhibit potent anticancer properties. For instance:

  • Mechanism of Action : Compounds similar to (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine have been shown to inhibit specific kinases involved in cancer cell proliferation. Notably, the inhibition of c-Met kinase has been highlighted as a promising target for cancer therapy .
  • Case Study : A derivative demonstrated an IC50 value of 0.005 µM against c-Met kinases in vitro, indicating high potency and selectivity .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects:

  • GABAergic Modulation : Research indicates that similar compounds can act as allosteric modulators of GABA receptors. This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with triazolo-pyridine derivatives:

  • In Vitro Studies : The compound exhibited activity against various bacterial strains. For example, it was effective against Staphylococcus aureus and Escherichia coli in preliminary assays .

The biological activities of (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine can be attributed to several mechanisms:

  • Kinase Inhibition : By inhibiting kinases such as c-Met and DNA-PKcs.
  • GABA Receptor Modulation : Enhancing GABAergic signaling may lead to neuroprotective outcomes.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Research Findings Summary

Activity TypeTarget/PathwayIC50 ValueReference
Anticancerc-Met kinase0.005 µM
NeuroprotectionGABA receptorsNot specified
AntimicrobialVarious bacteriaNot specified

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.